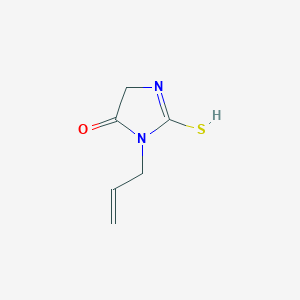
4-oxo-1H-quinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-1H-quinazoline-7-carboxamide is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-1H-quinazoline-7-carboxamide involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes the use of specific catalysts and solvents to achieve the desired chemical structure. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .
Industrial Production Methods: Industrial production of this compound requires scalable and efficient methods to ensure high yield and purity. This often involves optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents. The production process is designed to be cost-effective while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-oxo-1H-quinazoline-7-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-1H-quinazoline-7-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on biological systems and its interactions with biomolecules. In medicine, this compound is explored for its therapeutic potential and its role in drug development. Additionally, it has industrial applications, including its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of 4-oxo-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the context in which it is used. Detailed studies on the molecular targets and pathways involved provide insights into how this compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 4-oxo-1H-quinazoline-7-carboxamide include those with comparable chemical structures and properties. These compounds can be identified through databases like PubChem, which provide information on structurally related molecules .
Uniqueness: this compound stands out due to its unique combination of properties and applications. While similar compounds may share some characteristics, this compound’s specific structure and reactivity make it particularly valuable for certain scientific and industrial applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactions, and wide range of applications make it a valuable subject of study for researchers and industry professionals alike.
Properties
IUPAC Name |
4-oxo-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c10-8(13)5-1-2-6-7(3-5)11-4-12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPNTKQQTKCONR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)N)NC=NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-amino-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-3-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7795794.png)
![[3-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazol-6-yl]methanol](/img/structure/B7795803.png)
![[2-(Cyclopentyloxy)phenyl]methanol](/img/structure/B7795809.png)

![2-(8-Methylimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B7795827.png)



![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)
![1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-pyrimidine-2,4-dione](/img/structure/B7795879.png)

![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)
![3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7795892.png)
![2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7795914.png)
